Basiliskamide B -

Basiliskamide B

Catalog Number: EVT-1575835
CAS Number:
Molecular Formula: C23H31NO4
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Basiliskamide B is a natural product found in Brevibacillus laterosporus with data available.
Overview

Basiliskamide B is a polyketide antibiotic that exhibits significant antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. It is structurally related to basiliskamide A, from which it can be derived through specific chemical transformations. The compound is of interest due to its potent biological properties and potential applications in medicinal chemistry.

Source

Basiliskamide B was first isolated from the marine-derived fungus Penicillium sp.. The natural occurrence of this compound is limited, prompting researchers to explore synthetic routes for its production. The total synthesis of basiliskamide B has been achieved through various methodologies, emphasizing the need for efficient synthetic strategies to obtain sufficient quantities for biological studies.

Classification

Basiliskamide B belongs to the class of polyketide antibiotics, which are characterized by their complex structures and diverse biological activities. Polyketides are produced by microorganisms and are notable for their roles in pharmacology, particularly in the treatment of infectious diseases.

Synthesis Analysis

The synthesis of basiliskamide B involves several key reactions:

  • Diastereoselective Aldol Reaction: This step is crucial for establishing the stereochemistry of the β-hydroxy ketone intermediate. The reaction typically employs ethyl ketones as starting materials, leading to the formation of a β-hydroxy ketone with high diastereoselectivity.
  • Syn Selective Reduction: Following the aldol reaction, a syn selective reduction is performed on the β-hydroxy ketone to yield a desired alcohol.
  • Stille Cross-Coupling Reaction: This method is employed to construct the (Z,E)-dienamide moiety, utilizing a Z-vinylstannane and an E-vinyl iodide. The Stille coupling facilitates the formation of complex carbon frameworks essential for the final structure of basiliskamide B .
Molecular Structure Analysis

Basiliskamide B has a complex molecular structure characterized by multiple stereocenters. The compound's molecular formula is C16H19N3O3C_{16}H_{19}N_{3}O_{3}.

Structure Data

  • Molecular Weight: Approximately 303.34 g/mol
  • Key Functional Groups: Includes amide, alkene, and hydroxyl groups.
  • Stereochemistry: The absolute configuration has been determined through spectroscopic methods, confirming its specific stereochemical arrangement .
Chemical Reactions Analysis

Basiliskamide B undergoes various chemical reactions that are significant for its synthesis and potential modifications:

  • Aldol Reactions: These reactions are pivotal in forming carbon-carbon bonds and establishing stereochemistry.
  • Reduction Reactions: The selective reduction processes are essential for converting ketones into alcohols while maintaining stereochemical integrity.
  • Cross-Coupling Reactions: Stille coupling allows for the introduction of complex substituents into the molecular framework, facilitating the construction of basiliskamide B from simpler precursors .

These reactions highlight the versatility and complexity involved in synthesizing polyketide antibiotics.

Mechanism of Action

The mechanism of action of basiliskamide B involves its interaction with fungal cell membranes. It disrupts membrane integrity and function, leading to cell death. The precise molecular targets include:

  • Ergosterol Biosynthesis Inhibition: Basiliskamide B may interfere with ergosterol synthesis, a critical component of fungal cell membranes.
  • Cell Wall Disruption: By affecting cell wall synthesis pathways, basiliskamide B contributes to increased permeability and ultimately cell lysis.

Data from biological assays indicate that basiliskamide B exhibits potent antifungal activity at low concentrations, making it a promising candidate for further development in antifungal therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.

Chemical Properties

  • Stability: Basiliskamide B is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity characteristic of amides and alkenes; can participate in further chemical transformations such as hydrolysis or oxidation.

Relevant analyses include spectroscopic data (Nuclear Magnetic Resonance and Mass Spectrometry) that confirm its identity and purity during synthesis .

Applications

Basiliskamide B has significant potential applications in scientific research and medicine:

  • Antifungal Agent: Its primary application lies in treating fungal infections, particularly those resistant to conventional therapies.
  • Biological Studies: Used as a tool compound in studies aimed at understanding fungal biology and resistance mechanisms.
  • Lead Compound Development: Basiliskamide B serves as a lead compound for developing new antifungal agents through structural modifications aimed at enhancing efficacy and reducing toxicity .
Introduction to Basiliskamide B

Natural Origin and Discovery

Isolation from Bacillus laterosporus and Marine Ecosystems

Basiliskamide B was first isolated alongside its analog basiliskamide A from a marine-derived strain of Bacillus laterosporus (designated PNG 276), collected from coastal waters near Papua New Guinea. The discovery, reported by Barsby and colleagues in 2002, identified these compounds as novel antifungal polyketides produced during laboratory cultivation of the bacterium [2] [5]. Subsequent research revealed that basiliskamide B is also produced by terrestrial isolates of B. laterosporus, notably strain PE36 obtained from the ear canal of a feral hog (Sus scrofa) in southwestern Oklahoma, USA. This opportunistic sampling approach demonstrated that bacteria associated with wild mammals represent a rich and relatively unexplored source of bioactive natural products [1]. The ecological role of basiliskamide B in its native environments—whether as a chemical defense molecule, a mediator of microbial competition, or a component of host-microbe interactions—remains an active area of investigation. Its production across both marine and terrestrial isolates of B. laterosporus suggests a conserved and potentially important functional role for this metabolite.

Taxonomic Classification of Producing Organisms

Bacillus laterosporus (reclassified within the family Paenibacillaceae, order Bacillales, phylum Firmicutes) is a Gram-positive, spore-forming bacterium characterized by its distinctive canoe-shaped parasporal body adjacent to the spore [7]. Genomic analyses reveal significant intraspecies diversity within B. laterosporus, with strains exhibiting variations in their complement of secondary metabolite biosynthetic gene clusters. Phylogenetic studies using average nucleotide identity (ANI) indicate that New Zealand isolates are particularly divergent and may represent a novel species [7]. The capacity to produce basiliskamides is not universal across all strains but appears restricted to specific lineages. Strain PE36, for instance, was definitively identified as B. laterosporus through comprehensive genomic analysis (including 16S rRNA sequencing and whole-genome comparisons), distinguishing it from other sequenced strains like LMG15441, GI-9, and DSM 25 [1] [7]. This strain-specific production underscores the metabolic diversity within this bacterial species and highlights the importance of strain selection in natural product discovery.

Structural Classification and Relationship to Polyketides

Basiliskamide B (C₂₃H₃₁NO₄; molecular weight 385.5 Da) is classified as a polyketide natural product featuring a hybrid polyketide-dipeptide structure [1] [2] [5]. Its core structure consists of:

  • A polyketide-derived fatty acid chain incorporating conjugated double bonds.
  • An amide linkage connecting the polyketide moiety to a dipeptide unit composed of D-leucine and L-tryptophan derivatives.
  • A distinctive enol ether functional group critical for its antifungal activity [3] [9].

Table 1: Key Structural Features of Basiliskamide B

CharacteristicDescriptionSignificance
Molecular FormulaC₂₃H₃₁NO₄Determines physicochemical properties (e.g., solubility, logP)
Core ScaffoldHybrid polyketide-dipeptideCharacteristic of basiliskamide family; integrates biosynthetic pathways (PKS and NRPS-like elements)
Key Functional GroupsConjugated diene system, Enol ether (C-O-C=C), Amide bonds, Carboxylic acidEnol ether essential for antifungal activity; diene contributes to reactivity and potential membrane interaction
StereochemistryMultiple chiral centers (e.g., C-3 hydroxyl configuration) [9]Critical for biological activity and target binding
InChIKeyHCZNVGHFFHRIFM-HXKCHMFGSA-N [5]Unique chemical identifier

The basiliskamides (A and B) are structurally related to the tupuseleiamides (A and B), also produced by B. laterosporus PNG 276, differing primarily in the polyketide chain length and oxidation state [2]. Biosynthetically, basiliskamide B is assembled by a trans-acyltransferase polyketide synthase (trans-AT PKS) system, potentially involving hybrid nonribosomal peptide synthetase (NRPS) components for the dipeptide attachment [1] [10]. Genomic analysis of B. laterosporus PE36 identified numerous biosynthetic gene clusters (BGCs), including 11 NRPS clusters, 2 PKS clusters, and 4 hybrid NRPS/PKS clusters, although the specific cluster responsible for basiliskamide B remains to be definitively linked [1]. Trans-AT PKSs are known for their remarkable modularity and ability to generate diverse polyketide structures through combinatorial exchange of module blocks [10], potentially explaining the structural variations observed within the basiliskamide/tupuseleiamide family.

Biological Significance and Early Pharmacological Observations

Basiliskamide B demonstrates significant antifungal activity, particularly against pathogenic yeasts. Initial testing revealed potent in vitro activity against Candida albicans [2] [3]. While quantitative Minimum Inhibitory Concentration (MIC) data specifically for basiliskamide B in the search results is less prevalent than for basiliskamide A, its structural similarity strongly implies overlapping bioactivity. Basiliskamide A exhibits potent activity against Candida species (e.g., MIC = 0.063 μg/mL against C. neoformans ATCC9011) [3], and basiliskamide B is consistently reported alongside it as a bioactive component [1] [2] [5].

Table 2: Reported Biological Activities of Basiliskamides and Related Compounds

CompoundProducer OrganismReported Activity (Key Targets)Potency (Example MIC)Reference
Basiliskamide AB. laterosporus PNG 276Antifungal (Candida spp., Cryptococcus neoformans)MIC 0.0001 - 0.063 μg/mL (C. neoformans strains) [2] [3]
Basiliskamide BB. laterosporus PNG 276, PE36Antifungal (Candida albicans)Potent activity reported (specific MIC values less documented) [1] [2] [5]
Tupuseleiamide AB. laterosporus PNG 276Structure described, activity potentially similar or overlappingNot explicitly reported in results [2]
AuripyrazineB. laterosporus PE36Novel pyrazine identified, activity distinct from basiliskamidesNot antifungal (contrast to basiliskamides) [1]

Properties

Product Name

Basiliskamide B

IUPAC Name

[(3R,4S,5S,6R,8E,10Z)-12-amino-4-hydroxy-3,5-dimethyl-12-oxododeca-8,10-dien-6-yl] (E)-3-phenylprop-2-enoate

Molecular Formula

C23H31NO4

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C23H31NO4/c1-4-17(2)23(27)18(3)20(13-9-6-10-14-21(24)25)28-22(26)16-15-19-11-7-5-8-12-19/h5-12,14-18,20,23,27H,4,13H2,1-3H3,(H2,24,25)/b9-6+,14-10-,16-15+/t17-,18-,20-,23+/m1/s1

InChI Key

HCZNVGHFFHRIFM-HXKCHMFGSA-N

Synonyms

basiliskamide B

Canonical SMILES

CCC(C)C(C(C)C(CC=CC=CC(=O)N)OC(=O)C=CC1=CC=CC=C1)O

Isomeric SMILES

CC[C@@H](C)[C@@H]([C@H](C)[C@@H](C/C=C/C=C\C(=O)N)OC(=O)/C=C/C1=CC=CC=C1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.